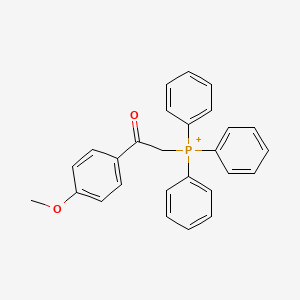

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone

説明

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone is a phosphoranylidene-substituted ethanone derivative characterized by a 4-methoxyphenyl group attached to the carbonyl carbon and a triphenylphosphoranylidene moiety at the adjacent position. This compound belongs to a class of organophosphorus reagents often utilized in Wittig and related reactions for alkene synthesis .

特性

CAS番号 |

53094-78-3 |

|---|---|

分子式 |

C27H24O2P+ |

分子量 |

411.5 g/mol |

IUPAC名 |

[2-(4-methoxyphenyl)-2-oxoethyl]-triphenylphosphanium |

InChI |

InChI=1S/C27H24O2P/c1-29-23-19-17-22(18-20-23)27(28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/q+1 |

InChIキー |

WIIVDSFRQCXNIU-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

3. 化学反応解析

反応の種類

1-(4-メトキシフェニル)-2-(トリフェニルホスホラニル)エタノンは、次のようなさまざまな種類の化学反応を受けることができます。

酸化: この化合物は、対応するホスフィンオキシドを生成するために酸化することができます。

還元: 還元反応は、ケトン基をアルコールに変換することができます。

置換: 適切な条件下では、メトキシ基を他の官能基に置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲンや求核試薬などの試薬を置換反応に使用することができます。

生成される主要な生成物

酸化: ホスフィンオキシド。

還元: アルコール誘導体。

置換: 使用した試薬に応じて、さまざまな置換誘導体。

化学反応の分析

Types of Reactions

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

1-(4-メトキシフェニル)-2-(トリフェニルホスホラニル)エタノンは、科学研究でいくつかの応用があります。

化学: 特に炭素-リン結合の形成における有機合成の試薬として使用されます。

医学: その独特の化学的特性のために、医薬品開発における潜在的な用途について調査されています。

産業: 特殊化学薬品や材料の製造に使用されます。

作用機序

6. 類似の化合物との比較

類似の化合物

トリス(4-メトキシフェニル)ホスフィン: 構造は似ていますが、エタノン骨格がありません。

1-(4-メトキシフェニル)エタノール: 似ていますが、ホスホラニル基の代わりにアルコール基があります。

4-メトキシアセトフェノン: 似ていますが、ホスホラニル基がありません。

独自性

1-(4-メトキシフェニル)-2-(トリフェニルホスホラニル)エタノンは、メトキシフェニル基とトリフェニルホスホラニル基の両方の存在により独特です。これらは、明確な化学的特性と反応性をもたらします。これは、研究と産業におけるさまざまな用途にとって貴重な化合物です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (CAS 81995-11-1)

- Key Differences : Replaces the 4-methoxy group with a 2-hydroxyphenyl substituent.

- For instance, hydroxylated derivatives may exhibit stronger intermolecular interactions compared to methoxy-substituted analogues, influencing crystallization behavior .

2.1.2. 1-[1,1'-Biphenyl]-4-yl-2-(triphenylphosphoranylidene)ethanone

- Key Differences : Substitutes the 4-methoxyphenyl group with a biphenyl moiety.

- This structural variation may improve yields in alkene synthesis for sterically demanding substrates .

2.1.3. 1-(4-Methylphenyl)-2-(triphenylphosphoranylidene)ethanone

- Key Differences : Replaces the methoxy group with a methyl group.

- Impact : The electron-donating methyl group moderately increases electron density compared to methoxy, which could slightly reduce electrophilicity at the carbonyl carbon .

Functional Analogues

2.2.1. 1-(4-Methoxyphenyl)-2-(tetrazolylthio)ethanone Derivatives

- Examples: Compounds such as 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e) .

- Key Differences : Replace the phosphoranylidene group with sulfonylpiperazinyl-tetrazolylthio moieties.

- Impact : These derivatives exhibit biological activity (e.g., antiproliferative effects) rather than utility in synthetic chemistry. The tetrazole and sulfonyl groups enhance hydrogen-bonding and electrostatic interactions, making them suitable for drug discovery .

2.2.2. 1-(4-Methoxyphenyl)ethanone Thiosemicarbazones

- Examples : (E)-5-(4-Methoxyphenyl)-2-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)thiazole .

- Key Differences : Incorporate hydrazinecarbothioamide and thiazole rings.

- Impact : These compounds demonstrate antimicrobial activity, highlighting how structural modifications can shift applications from synthetic reagents to bioactive molecules .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Reactivity Insights:

- Phosphoranylidene Derivatives: The triphenylphosphoranyl group in this compound facilitates nucleophilic attack at the carbonyl carbon, a critical step in Wittig olefination. The 4-methoxy group’s electron-donating nature may slightly reduce electrophilicity compared to electron-withdrawing substituents .

- Thiosemicarbazones : The presence of thioamide groups in analogues like compound 2 enhances metal-chelation capacity, which is pivotal for their antimicrobial activity .

生物活性

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone, a compound that integrates a methoxyphenyl moiety with a triphenylphosphoranylidene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into various studies that highlight its antioxidant, anticancer, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For instance, the DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds. The results suggest that some derivatives show antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 80% | 1.4 times higher |

| Compound B | 70% | Comparable |

| Compound C | 55% | Lower |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, studies have demonstrated its cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that the compound exhibits greater cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against specific cancer types .

Case Study: Anticancer Efficacy

In a study evaluating several derivatives, it was found that compounds with similar structures reduced cell viability significantly:

- U-87 Cell Line : Viability reduced by up to 80% at a concentration of 100 µM.

- MDA-MB-231 Cell Line : Viability reduced by approximately 40% at the same concentration.

This indicates a promising avenue for further development in cancer therapeutics.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | % Viability at 100 µM |

|---|---|---|

| U-87 | 25 | 20% |

| MDA-MB-231 | 30 | 60% |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been assessed. The results from various assays indicate that derivatives of triphenylphosphoranylidene compounds exhibit significant antifungal activity against strains such as Candida albicans with MIC values ranging from 37 to 124 µg/mL .

Table 3: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound D | Candida albicans | 50 |

| Compound E | Escherichia coli | 100 |

| Compound F | Staphylococcus aureus | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。